N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide
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Overview
Description
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and a morpholine moiety, which imparts additional chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 2,2-dimethyl-3-morpholin-4-ylpropanal, is synthesized through the reaction of morpholine with isobutyraldehyde under controlled conditions.
Quinoline Derivative Synthesis: The quinoline core is prepared via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription.
Pathways Involved: It interferes with the DNA replication machinery, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylprop-2-enamide: Similar in structure but with a different functional group at the quinoline core.
2,2-Dimethyl-3-morpholin-4-ylpropanal: A precursor in the synthesis of the target compound.
Uniqueness
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide is unique due to its combination of a quinoline core and a morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,15-23-10-12-25-13-11-23)14-22(3)19(24)18-9-8-16-6-4-5-7-17(16)21-18/h4-9H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURDPSZCGUTOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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